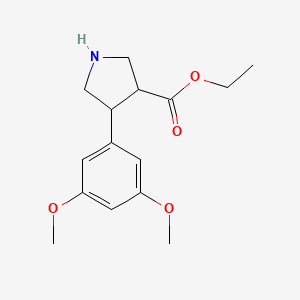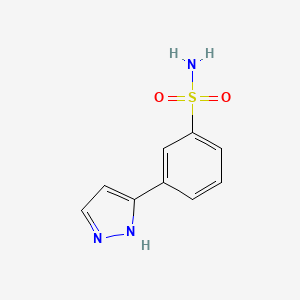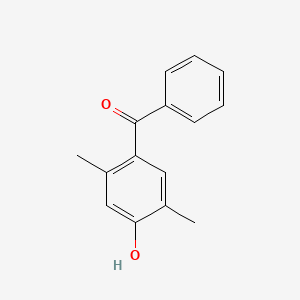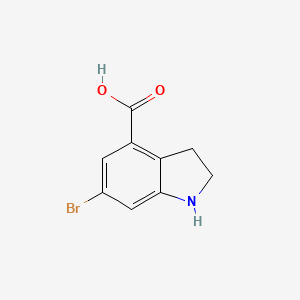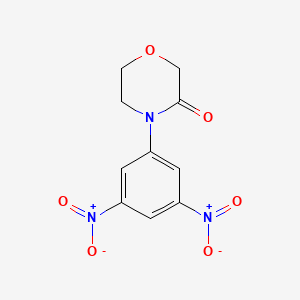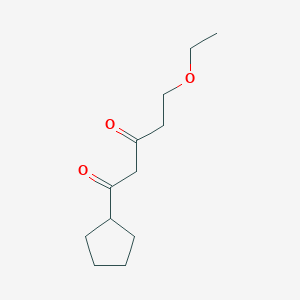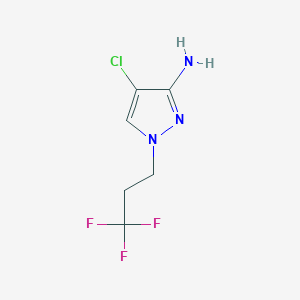
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C6H6ClF3N2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of chlorine and trifluoropropyl groups in its structure makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-amine derivatives.
Substitution: Formation of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine derivatives with various substituents.
Scientific Research Applications
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
- ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
Uniqueness
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoropropyl group enhances its lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7ClF3N3 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
4-chloro-1-(3,3,3-trifluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7ClF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12) |
InChI Key |
ZLRVGUGYSZOLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


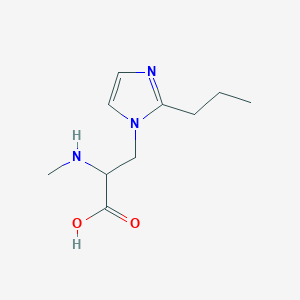
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


